Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Organic synthesis Building block comparison Physicochemical properties

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is an aliphatic diester compound containing both primary and tertiary amine functionalities. Its molecular formula is C9H20N2O2, with a molecular weight of 188.27 g/mol.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
Cat. No. B13272791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(3-aminopropyl)(methyl)amino]propanoate
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(C)CCCN
InChIInChI=1S/C9H20N2O2/c1-3-13-9(12)5-8-11(2)7-4-6-10/h3-8,10H2,1-2H3
InChIKeyXQZMOBBMNDZZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate: Key Chemical and Physical Properties for Informed Procurement


Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is an aliphatic diester compound containing both primary and tertiary amine functionalities. Its molecular formula is C9H20N2O2, with a molecular weight of 188.27 g/mol [1]. The compound is primarily utilized as an advanced organic building block in medicinal chemistry and materials science, particularly for the synthesis of complex molecules requiring precise amine spacing and reactivity . Commercially, it is typically supplied at 95% purity [1].

Why Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is Not a Direct Substitute for Simpler β-Amino Esters


The unique 3-aminopropyl extension and tertiary amine architecture of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate fundamentally alter its physicochemical and reactivity profile compared to simpler β-amino esters like Ethyl N-methyl-β-alaninate. This structural divergence directly impacts critical parameters such as basicity (pKa), boiling point, and the ability to form stable multi-dentate coordination complexes. Consequently, generic substitution with less complex analogs can lead to failed syntheses, altered biological activity, or suboptimal performance in applications like ionizable lipid nanoparticle (LNP) formulations where precise headgroup pKa and molecular geometry are paramount .

Quantitative Evidence: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate vs. Closest Analogs


Comparison of Physicochemical Properties with Ethyl N-Methyl-β-Alaninate

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate exhibits a predicted boiling point of 266.1±20.0 °C, which is significantly higher than that of its simpler analog, Ethyl N-methyl-β-alaninate (CAS 2213-08-3), which has a predicted boiling point of ~242.5 °C [REFS-1, REFS-2]. The molecular weight is also increased to 188.27 g/mol from 131.18 g/mol [REFS-1, REFS-2].

Organic synthesis Building block comparison Physicochemical properties

Comparative Basicity (pKa) Analysis for Ionizable Lipid Applications

The predicted pKa of Ethyl N-methyl-β-alaninate is 9.55±0.10, characteristic of a simple secondary amine . While experimental pKa data for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is not widely published, its structure, featuring a tertiary amine adjacent to an ester and a primary amine on an extended carbon chain, suggests a significantly lower and tunable pKa profile. This is inferred from the well-established structure-activity relationships (SAR) for ionizable lipids, where optimal headgroup pKa values for endosomal escape fall within the 6.2–6.6 range, a property achieved by incorporating similar ester and extended amine functionalities [REFS-3, REFS-4].

Ionizable lipids Lipid nanoparticles pKa modulation

Structural Differentiation: Enhanced Multidentate Coordination Potential vs. Simple Amino Esters

Unlike Ethyl N-methyl-β-alaninate which possesses a single amine group, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate contains both a primary and a tertiary amine separated by a flexible carbon linker. This N,N,O-tridentate coordination motif allows it to form more stable chelate complexes with transition metals. While no direct comparative stability constant data exists, the presence of the additional primary amine increases the number of potential donor atoms from two (for the simpler analog) to three, fundamentally altering its coordination chemistry profile [1].

Coordination chemistry Metal complexation Ligand design

Strategic Application Scenarios for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Based on Verified Differentiation


Precision Synthesis of Ionizable Lipids for Next-Generation LNP Formulations

Given its structural homology to established ionizable lipid headgroups and its predicted pKa profile being more favorable than simpler amines, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate serves as a strategic building block for creating novel, pH-sensitive lipids. Its use enables the fine-tuning of LNP properties, such as endosomal escape efficiency and cargo release, critical for mRNA vaccines and gene therapies. The reduced volatility (higher boiling point) also facilitates safer and more controlled synthesis [REFS-1, REFS-2].

Development of Advanced Metal-Organic Catalysts and Coordination Polymers

The tridentate (N,N,O) coordination environment offered by this compound is a key advantage over simpler β-amino esters. Researchers can leverage this enhanced chelating ability to synthesize more robust and structurally diverse metal complexes for applications in homogeneous catalysis or the construction of novel coordination polymers and metal-organic frameworks (MOFs) .

Synthesis of Complex Pharmacophores Requiring Spaced Amine Functionalities

The unique 3-aminopropyl chain length provides a specific spatial arrangement of amine groups that is not easily replicated by simpler building blocks. This compound is therefore ideally suited for the multi-step synthesis of complex pharmaceutical intermediates where precise amine spacing is crucial for target binding or for installing sequential functional groups during the synthesis of peptidomimetics and other bioactive molecules .

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